molecular formula C6H7NO2 B8022902 4-Pyridinecarbaldehyde monohydrate

4-Pyridinecarbaldehyde monohydrate

Cat. No.: B8022902
M. Wt: 125.13 g/mol
InChI Key: UPQHAQDWUMOSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarbaldehyde monohydrate, also known as pyridine-4-carbaldehyde, is an organic compound with the molecular formula C6H5NO. It is a derivative of pyridine, where an aldehyde group is attached to the fourth carbon of the pyridine ring. This compound is a colorless to yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Pyridinecarbaldehyde monohydrate involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines, through the formation of imines or Schiff bases. These reactions are crucial in the synthesis of various compounds with biological and industrial significance .

Comparison with Similar Compounds

4-Pyridinecarbaldehyde monohydrate can be compared with other pyridinecarboxaldehydes:

    Pyridine-2-carboxaldehyde (2-formylpyridine): This compound has the aldehyde group attached to the second carbon of the pyridine ring.

    Pyridine-3-carboxaldehyde (3-formylpyridine): This compound has the aldehyde group attached to the third carbon of the pyridine ring.

This compound is unique due to its specific position of the aldehyde group, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

pyridine-4-carbaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO.H2O/c8-5-6-1-3-7-4-2-6;/h1-5H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHAQDWUMOSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinecarbaldehyde monohydrate
Reactant of Route 2
4-Pyridinecarbaldehyde monohydrate
Reactant of Route 3
4-Pyridinecarbaldehyde monohydrate
Reactant of Route 4
4-Pyridinecarbaldehyde monohydrate
Reactant of Route 5
4-Pyridinecarbaldehyde monohydrate
Reactant of Route 6
4-Pyridinecarbaldehyde monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.